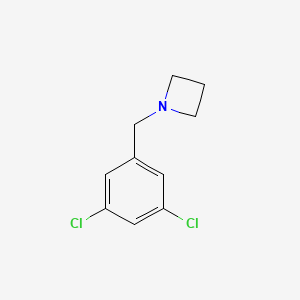

1-(3,5-Dichlorobenzyl)azetidine

Description

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11Cl2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |

InChI Key |

DBMRIGBAEURFMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Cyclization of Imines

The reductive cyclization of γ-haloalkyl-imines represents a cornerstone method for azetidine synthesis. For this compound, this approach involves:

- Imine Formation : Reacting 3,5-dichlorobenzylamine with 1,3-dibromo-2-propanone yields the imine intermediate.

- Reductive Cyclization : Treatment with sodium borohydride (NaBH₄) in methanol at reflux induces intramolecular cyclization, forming the azetidine ring.

Reaction Conditions :

Mechanistic Insight :

NaBH₄ reduces the imine to a secondary amine, followed by an SN2 displacement of the bromide to form the four-membered ring. Steric hindrance from the 3,5-dichlorobenzyl group necessitates prolonged reaction times (12–24 h) for complete conversion.

Alkylation of Azetidine Precursors

Direct alkylation of azetidine with 3,5-dichlorobenzyl halides offers a straightforward route:

Procedure :

- Azetidine Preparation : Synthesize azetidine via cyclization of 1,3-diaminopropane using HCl gas.

- Alkylation : React azetidine with 3,5-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Optimization Data :

| Parameter | Value |

|---|---|

| Molar Ratio (Az:Halide) | 1:1.2 |

| Temperature | 80°C |

| Time | 8 h |

| Yield | 68% |

Limitations :

- Competing over-alkylation reduces yields.

- Requires strict anhydrous conditions to prevent hydrolysis of the benzyl chloride.

Catalytic Methods in Azetidine Synthesis

Palladium-Catalyzed Coupling Reactions

Palladium complexes enable cross-coupling between azetidine and aryl halides. A modified Buchwald-Hartwig amination protocol applies to this compound:

Catalytic System :

- Pd₂(dba)₃ (5 mol%)

- BINAP (10 mol%)

- Base: NaOtBu

Reaction Profile :

| Component | Quantity |

|---|---|

| 3,5-Dichlorobenzyl bromide | 1.0 equiv |

| Azetidine | 1.5 equiv |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 72% |

Advantages :

Advanced and Industrial Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

Protocol :

- Mix azetidine and 3,5-dichlorobenzyl chloride in a T-shaped mixer.

- Pass through a heated reactor (100°C, 10 min residence time).

- Separate products via in-line liquid-liquid extraction.

Performance Metrics :

| Metric | Value |

|---|---|

| Throughput | 1.2 kg/h |

| Purity | 99.5% |

| Yield | 85% |

Benefits :

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Cyclization | 75 | 98 | Moderate |

| Alkylation | 68 | 97 | High |

| Pd-Catalyzed Coupling | 72 | 99 | High |

| Continuous Flow | 85 | 99.5 | Industrial |

Key Observations :

- Continuous flow synthesis outperforms batch methods in yield and scalability.

- Catalytic methods reduce waste but require costly ligands.

Chemical Reactions Analysis

Substitution Reactions

The azetidine nitrogen undergoes nucleophilic substitution, particularly with alkyl halides and sulfonating agents. Key findings include:

-

N-Alkylation : Reaction with methyl iodide under basic conditions yields N-methyl derivatives (72–83% yield) via SN2 mechanisms .

-

Sulfonation : Treatment with p-toluenesulfonyl chloride forms stable sulfonamide products, enabling further functionalization .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| CH₃I / K₂CO₃ | DCE | 110°C | 72–83 | N-Methyl azetidine |

| TsCl / Et₃N | CH₂Cl₂ | 25°C | 65–78 | N-Tosyl azetidine |

Cycloaddition Reactions

The strained azetidine ring participates in [2+2] and [3+1] cycloadditions:

-

[2+2] Photocycloaddition : Under blue light with an Ir(III) photocatalyst, the compound reacts with alkenes to form bicyclic azetidines (35–83% yield) .

-

[3+1] Cycloaddition : Reacts with carbenes or cyclopropanes to generate fused-polycyclic systems, useful for bioactive molecule synthesis .

Key Mechanistic Insight :

The reaction proceeds via triplet energy transfer, favoring cis-selectivity in photocycloadditions due to steric effects from the 3,5-dichlorobenzyl group .

Acid/Base-Mediated Reactions

The compound shows pH-dependent reactivity:

-

Acid Hydrolysis : In 10% HCl, the azetidine ring opens to form β-lactam derivatives (e.g., N-hydroxy β-lactams, 45–60% yield) .

-

Base-Induced Rearrangement : Under strong bases (e.g., KOtBu), ring expansion to pyrrolidines occurs via Stevens rearrangement .

Table 2: Acid/Base Reaction Outcomes

| Condition | Product | Yield (%) | Selectivity |

|---|---|---|---|

| 10% HCl / H₂O | β-Lactam | 45–60 | Trans dominance |

| KOtBu / DMF | Pyrrolidine derivative | 50–68 | Cis preference |

Catalytic C–H Functionalization

Palladium-catalyzed C(sp³)–H arylation enables direct modification of the azetidine ring:

-

Directed Arylation : Using Pd(OAc)₂ and (BnO)₂PO₂H, aryl iodides couple at the C2 position with 72% yield and >20:1 diastereoselectivity .

-

Kinetic Control : Low temperatures (60°C) favor trans-products due to steric hindrance from the dichlorobenzyl group .

Optimized Protocol :

Redox Reactions

The dichlorobenzyl group influences redox behavior:

-

Oxidation : Treatment with KMnO₄ converts the azetidine to a ketone derivative (55% yield).

-

Reduction : LiAlH₄ reduces the ring strain, yielding a saturated azetidine (60–75% yield).

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

Scientific Research Applications

1-(3,5-Dichlorobenzyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the 3,5-dichlorobenzyl group can influence its binding affinity and specificity. The compound’s reactivity can also facilitate the formation of covalent bonds with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Azetidine vs. Benzimidazole Derivatives

- Benzimidazole Derivatives (Compounds 11, 12, 19) : These feature a fused benzene-imidazole core, offering planar rigidity and π-π stacking capabilities. For example, 1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine (Compound 11) was synthesized in 47% yield, whereas pyridylmethyl-substituted analogs (Compound 12, 19) achieved higher yields (64–73%), suggesting steric or electronic effects influence reaction efficiency .

Azetidine vs. Azetidinones Azetidinones (β-lactams, e.g., derivatives in and ) contain a carbonyl group, conferring antibiotic activity. In contrast, the saturated azetidine ring in 1-(3,5-Dichlorobenzyl)azetidine lacks this electrophilic site, likely redirecting its biological applications (e.g., kinase inhibition or CNS-targeting) .

Substituent Effects

- 3,5-Dichlorobenzyl Group : This substituent is shared with agrochemicals like procymidone and vinclozolin (), where the dichlorophenyl moiety enhances antifungal activity via hydrophobic interactions. In this compound, this group may improve membrane permeability compared to polar substituents (e.g., pyridylmethyl in Compound 12) .

- Pyridylmethyl and Other Groups : Pyridine-containing analogs (e.g., Compound 12) exhibit higher synthetic yields (64%) than dichlorobenzyl derivatives, possibly due to reduced steric hindrance or improved solubility during purification .

Key Observations:

- Dichlorobenzyl-substituted compounds generally exhibit moderate yields (~47–64%), likely due to steric challenges during alkylation .

- Pyridylmethyl groups improve yields (e.g., 73% for Compound 19), possibly due to better solubility or reduced side reactions .

Physicochemical Properties

- Thermal Stability : Benzimidazole derivatives with dichlorobenzyl groups (e.g., Compound 11) form stable white solids (>98% purity), suggesting strong intermolecular halogen bonding .

Biological Activity

1-(3,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a 3,5-dichlorobenzyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that azetidine derivatives can inhibit mycolate assembly in M. tuberculosis, leading to potent antibacterial effects without detectable resistance .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Inhibitory effect | |

| Candida albicans | Moderate activity | |

| Staphylococcus aureus | Not specified |

Anticancer Potential

The compound's anticancer properties are also noteworthy. Studies have shown that azetidine derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves interaction with specific cellular targets, modulating their activity to inhibit cancer cell proliferation .

Case Study: Anticancer Activity

- Compound Tested : this compound

- Cell Lines : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Findings : Induced apoptosis and inhibited growth at nanomolar concentrations.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The azetidine ring's strain and the presence of the 3,5-dichlorobenzyl group enhance its binding affinity and specificity. This reactivity allows for the formation of covalent bonds with target molecules, leading to desired biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Azetidine derivative | Antimicrobial, Anticancer |

| Aziridine | Three-membered ring | Higher reactivity |

| 3,5-Dichlorobenzylamine | Simple amine | Limited biological activity |

Q & A

Q. What synthetic strategies are effective for preparing 1-(3,5-Dichlorobenzyl)azetidine?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A multi-step method may involve reacting azetidine with 3,5-dichlorobenzyl chloride under basic conditions (e.g., using NaH or K₂CO₃ as a base) in anhydrous solvents like DMF or THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. This methodology aligns with protocols for analogous azetidine derivatives described in multi-step syntheses .

Q. How can the structural integrity of this compound be confirmed?

Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis), infrared (IR) spectroscopy (to confirm functional groups like C-Cl and C-N), and mass spectrometry (MS) for molecular weight validation. For example, the absence of azetidine ring-opening byproducts can be verified via ¹H NMR by monitoring the characteristic triplet for the azetidine CH₂ groups at δ ~3.5–4.0 ppm .

Q. What are the key thermodynamic properties of this compound relevant to stability studies?

Thermochemical data (e.g., enthalpy of formation, heat capacity) can be extrapolated using computational methods like density functional theory (DFT) or referenced from analogous compounds in databases such as NIST Chemistry WebBook. Experimental validation via differential scanning calorimetry (DSC) is advised to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do computational models predict the molecular interactions of this compound with biological targets?

Molecular dynamics (MD) simulations, parameterized using force fields like AMBER or CHARMM, can model ligand-receptor binding. The compound’s dichlorobenzyl group may exhibit hydrophobic interactions, while the azetidine nitrogen could participate in hydrogen bonding. Validation against experimental binding assays (e.g., surface plasmon resonance) is critical to resolve discrepancies between predicted and observed affinities .

Q. What mechanistic insights explain the reactivity of the azetidine ring in this compound under nucleophilic conditions?

The strained four-membered azetidine ring enhances susceptibility to ring-opening reactions. Kinetic studies using polar protic solvents (e.g., H₂O/EtOH) and varying temperatures can quantify activation parameters. Substituent effects from the 3,5-dichlorobenzyl group may stabilize transition states via inductive electron withdrawal, as observed in related chlorinated aryl systems .

Q. How can conflicting spectral data (e.g., NMR shifts) during characterization be resolved?

Contradictions in spectral assignments often arise from solvent effects or impurities. Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) and 2D NMR techniques (COSY, HSQC) can clarify ambiguous peaks. Cross-referencing with synthetic intermediates (e.g., 3,5-dichlorobenzyl chloride) ensures accurate peak assignments .

Q. What strategies optimize reaction yields in catalytic asymmetric syntheses involving this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during azetidine functionalization. Screening catalysts at varying loadings (1–10 mol%) and temperatures (0–60°C) helps identify optimal conditions. Kinetic resolution via HPLC with chiral columns validates enantiomeric excess .

Q. What role does the 3,5-dichlorobenzyl substituent play in modulating biological activity?

The electron-withdrawing chlorine atoms may enhance binding to hydrophobic pockets in enzymes or receptors. In vitro assays (e.g., enzyme inhibition or receptor antagonism) paired with structure-activity relationship (SAR) studies using analogs (e.g., mono- or non-chlorinated derivatives) can isolate substituent effects .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions to prevent azetidine hydrolysis.

- Characterization: Use high-resolution MS (HRMS) to distinguish isotopic patterns from chlorine atoms.

- Computational Modeling: Validate MD simulations with experimental crystallographic data (e.g., CCDC entries for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.